![molecular formula C20H22N6O2 B5643725 3-{5-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5643725.png)
3-{5-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex heterocycles often involves multi-step reactions, each tailored to introduce specific functional groups or structural motifs. For instance, the synthesis of tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones involves the reaction of 1-aryl-3-(dimethylamino)-1-propanones with 4,5-diamino-1H-pyrimidin-6-ones in an acidic medium, leading to the formation of the desired products through a detailed NMR analysis for structure elucidation (Insuasty et al., 1998). Similarly, the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones is achieved by reacting 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with benzylthiol or thiophenols (Bol’but et al., 2014).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like "3-{5-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid" is often complex, with multiple rings and functional groups contributing to its properties. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating these structures, providing insights into the arrangement of atoms and the spatial configuration of the molecule. For instance, the study of hydrogen bonding in related compounds by NMR spectroscopy and X-ray crystallography has revealed unique chelate rings and intermolecular structures, highlighting the complexity of these molecules (Dobbin et al., 1993).
Chemical Reactions and Properties
The presence of multiple reactive sites in "3-{5-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid" allows for a variety of chemical reactions, each altering the molecule's properties in specific ways. For example, the reaction of tetrazolo[1,5-a]pyridines with alcohols or amines can lead to the formation of new diazepine derivatives through ring expansion and nitrogen elimination reactions (Reisinger et al., 2004).
properties
IUPAC Name |
3-[5-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-19(28)6-5-16-10-17-14-25(8-3-9-26(17)24-16)13-15-11-22-20(23-12-15)18-4-1-2-7-21-18/h1-2,4,7,10-12H,3,5-6,8-9,13-14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLDHMOADNVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=NN2C1)CCC(=O)O)CC3=CN=C(N=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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